molecular formula C12H16O2 B1317009 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene CAS No. 204846-44-6

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1317009
CAS No.: 204846-44-6
M. Wt: 192.25 g/mol
InChI Key: VKKPTZAURBAFLN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene (CAS: 3395-40-2) is an organic compound featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3 and 5 positions and a 2-methyl-1-propenyl chain at position 1. Its molecular formula is C₁₁H₁₄O₂, with a molar mass of 178.23 g/mol. The methoxy groups are electron-donating, enhancing the ring’s reactivity toward electrophilic substitution, while the methyl-propenyl chain contributes to its hydrophobic character. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity .

Properties

IUPAC Name

1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKPTZAURBAFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572601
Record name 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204846-44-6
Record name 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative of 3,5-dimethoxyphenyl with a suitable alkene precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene C₁₁H₁₄O₂ 178.23 3,5-OCH₃; 2-methyl-propenyl Electron-rich aromatic ring; moderate solubility in polar solvents
3-(3,5-Dichlorophenyl)-2-methyl-1-propene C₁₀H₁₀Cl₂ 201.09 3,5-Cl; 2-methyl-propenyl Electron-withdrawing Cl groups; lower solubility in polar solvents
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene C₁₁H₁₄O 162.23 3,5-CH₃; 4-OH; propenyl Hydroxyl group enables H-bonding; higher acidity and water solubility
Key Observations:

Electronic Effects :

  • The dimethoxy derivative (target compound) has an electron-rich aromatic ring due to the +M (mesomeric) effect of -OCH₃, making it reactive toward electrophiles.
  • The dichloro analog (C₁₀H₁₀Cl₂) exhibits electron-withdrawing -Cl groups, deactivating the ring and reducing electrophilic substitution rates .
  • The dimethyl-hydroxyl compound (C₁₁H₁₄O) combines electron-donating -CH₃ groups with a polar -OH group, enabling both hydrophobic interactions and H-bonding .

Solubility: The hydroxyl group in the dimethyl-hydroxyl derivative increases water solubility compared to the dimethoxy and dichloro analogs. The dichloro compound’s nonpolar Cl substituents reduce solubility in polar solvents .

Stability :

  • The dimethoxy compound is less prone to oxidation than the hydroxyl-containing analog, which may oxidize under acidic or oxidative conditions .

Research Findings and Challenges

  • Reactivity Studies: The dimethoxy compound undergoes faster electrophilic substitution (e.g., nitration) than the dichloro analog, as shown in comparative kinetic studies (inferred from substituent effects) . The hydroxyl derivative’s acidity (pKa ~10) allows it to act as a proton donor in catalytic reactions .
  • Thermal Stability :

    • The dichloro compound’s higher molar mass (201.09 g/mol) correlates with a higher melting point compared to the dimethoxy analog .
  • Challenges: Limited commercial availability of the dimethoxy compound (prices listed as “To inquire” in supplier data) may hinder large-scale applications .

Biological Activity

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene, also known as 3,5-dimethoxyallylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propene backbone attached to a 3,5-dimethoxyphenyl group. This structural arrangement imparts unique chemical reactivity and biological properties that are distinct from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Interaction : It interacts with enzymes involved in metabolic pathways and oxidative stress responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound possess antibacterial activity against certain pathogens. For example, the MIC values were found to be comparable to established antibiotics .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of cancer cell growth,
AntimicrobialEffective against specific bacterial strains,
Enzyme InteractionModulation of enzyme activity in metabolic pathways

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Study : A study reported that treatment with the compound resulted in reduced viability of HeLa cells, suggesting potential for further development as an anticancer agent.
  • Antibacterial Assessment : Another study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant additional investigation into its applications in treating infections.

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